3-Benzylpiperidin-2-one
Description
Contextualization within Lactam and Heterocyclic Compound Classes
3-Benzylpiperidin-2-one is classified as a lactam, which is a cyclic amide. ontosight.ai Specifically, it is a delta-lactam, meaning the cyclic amide has a six-membered ring. Lactams are a crucial class of compounds in organic chemistry and are found in the core structure of many biologically active molecules, most notably in beta-lactam antibiotics like penicillins and cephalosporins. mdpi.comresearchgate.net
Furthermore, as a molecule containing a ring structure with at least two different elements (in this case, carbon and nitrogen), this compound is also categorized as a heterocyclic compound. nih.gov Piperidine (B6355638), the parent heterocycle of this compound, is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. nih.govacs.org
Strategic Importance of the Piperidinone Scaffold in Organic Synthesis and Medicinal Chemistry Research
The piperidinone scaffold is of immense strategic importance in both organic synthesis and medicinal chemistry for several key reasons:
Versatile Synthetic Intermediate: Piperidinones, including this compound, serve as versatile starting materials for the synthesis of a wide array of more complex molecules. researchgate.net Their functional groups—the amide and often a ketone or other substituents—allow for a variety of chemical transformations, enabling chemists to build diverse molecular architectures. For instance, the piperidinone ring can be a precursor to piperidines, which are prevalent in many drug molecules. nih.govresearchgate.net
Privileged Scaffold in Medicinal Chemistry: The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. acs.org This prevalence suggests that the piperidinone and piperidine structures are well-tolerated by biological systems and can effectively interact with various biological targets.
Broad Range of Biological Activities: Compounds containing the piperidinone scaffold have demonstrated a wide spectrum of pharmacological activities. Research has shown these compounds to possess potential as anticancer, antimicrobial, anticonvulsant, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net For example, derivatives of a piperidinone scaffold have been studied for their analgesic effects through interaction with the κ-opioid receptor. nih.gov The substitution pattern on the piperidinone ring plays a crucial role in determining the specific biological activity. acs.orgnih.gov
Drug Design and Development: The adaptability of the piperidinone scaffold allows for the systematic modification of its structure to optimize drug-like properties. nih.govacs.org Medicinal chemists can synthesize libraries of piperidinone derivatives to explore structure-activity relationships (SAR), which is a critical process in the discovery of new and more effective drugs. nih.gov For instance, piperidine scaffolds have been incorporated as P2-ligands in the design of potent HIV-1 protease inhibitors. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRZLXVKQFICTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303777 | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81976-72-9 | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81976-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Benzylpiperidin 2 One and Its Structural Analogues
Classical Approaches to Piperidinone Ring System Formation
Classical methods for the formation of the piperidinone ring system have been well-established and continue to be utilized for their reliability and versatility. These approaches often involve the formation of key carbon-carbon or carbon-nitrogen bonds to construct the six-membered ring.
Cyclization Reactions (e.g., Dieckmann cyclization precursors)
The Dieckmann cyclization is a prominent intramolecular condensation reaction used for the synthesis of cyclic β-keto esters, which are valuable precursors to piperidinones. This method involves the base-promoted cyclization of a diester to form a five- or six-membered ring. For the synthesis of 3-substituted piperidin-2,4-diones, a Dieckmann cyclization of appropriate methyl 3-(ethoxycarbonylacetylamino)-3-(substituted) propionate (B1217596) precursors has been successfully employed. researchgate.net This approach offers a flexible route to variously substituted piperidin-2,4-diones. researchgate.net For instance, the synthesis of N-benzyl-3-methyl-2-piperidone can be achieved through a Dieckmann condensation of the corresponding diester, followed by hydrolytic decarboxylation. rsc.org
A one-pot synthesis of 1-benzylpiperidin-2-one (B1276267) has been reported, which proceeds through a 1,4-addition of benzylamine (B48309) to methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis-decarboxylation. This method has demonstrated high yields and purity.
| Precursor Type | Reaction | Product | Reference |
| Diester | Dieckmann Cyclization | Cyclic β-keto ester | researchgate.net |
| Methyl 3-(ethoxycarbonylacetylamino)-3-(substituted) propionate | Dieckmann Cyclization | 3-Substituted piperidin-2,4-dione | researchgate.net |
| Benzylamine and Methyl Acrylate | One-pot 1,4-addition, Dieckmann condensation, hydrolysis-decarboxylation | 1-Benzylpiperidin-2-one |
Reductive Amination Strategies
Reductive amination is a widely used and powerful method for the formation of C-N bonds and is frequently employed in the synthesis of piperidine (B6355638) and piperidinone derivatives. mdpi.comnih.gov This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com
For example, the synthesis of 4-aminopiperidines has been achieved through the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride. tandfonline.com Similarly, reductive amination of N-boc-piperidin-4-one with 3,4-dichloroaniline (B118046) has been successfully used to synthesize N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net The synthesis of the potent opioid analgesic Fentanyl also utilizes reductive amination of a piperidone with aniline (B41778) as a key step. ajrconline.org
Iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) plays a crucial role in promoting the formation and reduction of the imine intermediate, has been shown to be an efficient method for preparing piperidinones. mdpi.comnih.gov
| Reactants | Reagent/Catalyst | Product | Reference |
| 2,6-Diaryl-3-methylpiperidin-4-ones and amine | Sodium cyanoborohydride | 4-Amino-2,6-diaryl-3-methylpiperidines | tandfonline.com |
| N-Boc-piperidin-4-one and 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | researchgate.net |
| Piperidone and aniline | Na/EtOH or NaBH(OAc)2 | 4-Anilino-1-phenethyl piperidine | ajrconline.org |
| ω-Amino fatty acids | Iron complex and Phenylsilane | Piperidinones | mdpi.comnih.gov |
Enamine Alkylation Methods
The Stork enamine synthesis provides an indirect method for the α-alkylation of ketones, including piperidones, via an enamine intermediate. mychemblog.comnrochemistry.com Enamines, formed from the condensation of a ketone with a secondary amine, act as nucleophiles and can be alkylated with various electrophiles. mychemblog.comlibretexts.org Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now bearing an alkyl group at the α-position. mychemblog.comlibretexts.org
This methodology has been applied to the alkylation of 4-piperidones. rsc.org For instance, N-Boc-piperidin-3-one can undergo enamine alkylation with allyl bromide or benzyl (B1604629) bromide to introduce substituents at the 3-position. rsc.org However, it has been noted that 1-phenyl-4-piperidone could not be successfully alkylated via its enamine. rsc.org
| Ketone | Secondary Amine | Alkylating Agent | Product | Reference |
| General Ketone | Pyrrolidine, Piperidine, Morpholine | Activated alkyl halides | α-Alkylated ketone | mychemblog.comnrochemistry.com |
| 4-Piperidones | Not specified | Various alkylating agents | 3-Substituted 4-piperidones | rsc.org |
| N-Boc-piperidin-3-one | Not specified | Allyl bromide, Benzyl bromide | 3-Allyl or 3-benzyl-N-Boc-piperidin-3-one | rsc.org |
Condensation Reactions with Piperidine Derivatives
Condensation reactions involving piperidine derivatives are a common strategy for the synthesis of more complex piperidine-containing structures. These reactions often involve the formation of a new carbon-carbon or carbon-heteroatom bond.
For example, the Knoevenagel condensation of N-benzyl-4-piperidone with malononitrile (B47326) has been used to prepare new 4-substituted N-benzyl-piperidines. researchgate.net Another example is the synthesis of N-benzyl piperidine-4-one derivatives through the condensation of the parent piperidone with reagents like hydroxylamine (B1172632) hydrochloride and hydrazine (B178648) hydrochloride. researchgate.net Furthermore, the synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives involves the condensation of an iminochloride with 2-(1-benzylpiperidin-4-yl)ethylamine. acs.org
| Piperidine Derivative | Reagent(s) | Product | Reference |
| N-Benzyl-4-piperidone | Malononitrile | 4-Dicyanomethylene-N-benzylpiperidine | researchgate.net |
| N-Benzyl piperidine-4-one | Hydroxylamine hydrochloride, Hydrazine hydrochloride | N-Benzyl piperidine-4-one oxime/hydrazone | researchgate.net |
| 2-(1-Benzylpiperidin-4-yl)ethylamine | 3-Chloro-4-methyl-6-phenylpyridazine | 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-4-methyl-6-phenylpyridazine | acs.org |
Stereoselective Synthesis of Chiral 3-Benzylpiperidin-2-one Isomers
The development of stereoselective methods for the synthesis of chiral this compound isomers is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric catalysis has emerged as a powerful tool to achieve high enantioselectivity in these transformations.
Asymmetric Catalysis (e.g., enantioselective hydrogenation)
Asymmetric hydrogenation is a key technology for the enantioselective synthesis of chiral molecules, including piperidine derivatives. mdpi.com This method typically employs a chiral transition metal catalyst to deliver hydrogen to a prochiral substrate in a stereocontrolled manner.
For instance, the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand has been reported to produce chiral piperidines. mdpi.com Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones has been successfully utilized for the asymmetric synthesis of 4-aryl-2-piperidinones with high enantioselectivity. nih.gov Furthermore, the enantioselective hydrogenation of unsaturated substituted piperidinones, followed by reduction of the lactam group, provides access to cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.comnih.gov The use of chiral auxiliaries, such as D-arabinopyranosylamine, in domino Mannich-Michael reactions can also lead to highly diastereoselective synthesis of N-arabinosyl dehydropiperidinones, which can be further transformed into chiral piperidine derivatives. cdnsciencepub.com
| Substrate | Catalyst/Reagent | Product | Key Feature | Reference |
| 2-Substituted pyridinium salts | Iridium(I) catalyst with P,N-ligand | Chiral piperidines | Asymmetric hydrogenation | mdpi.com |
| 5,6-Dihydro-2(1H)-pyridinones | Chiral bisphosphine-rhodium catalyst and arylboron reagents | 4-Aryl-2-piperidinones | Asymmetric 1,4-addition | nih.gov |
| Unsaturated substituted piperidinones | Not specified | cis-2,4-Disubstituted 1-alkylpiperidines | Stereoselective hydrogenation and lactam reduction | mdpi.comnih.gov |
| O-Pivaloylated arbinosylaldimines and Danishefsky's diene | D-Arabinopyranosylamine (chiral auxiliary) | N-Arabinosyl dehydropiperidinones | Domino Mannich-Michael reaction | cdnsciencepub.com |
Chiral Auxiliary Approaches
Chiral auxiliaries are temporarily incorporated stereogenic groups used to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy is a powerful tool for the asymmetric synthesis of substituted piperidin-2-ones. The auxiliary guides the introduction of substituents at specific positions, after which it can be cleaved and ideally recycled. york.ac.uk
One of the most effective classes of chiral auxiliaries for this purpose is the oxazolidinone family, developed by Evans. researchgate.net For instance, an N-acyloxazolidinone derived from δ-valerolactam can be deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as benzyl bromide, with the bulky auxiliary directing the approach of the electrophile to the opposite face, thus inducing asymmetry at the C-3 position. Subsequent removal of the auxiliary yields the enantiomerically enriched this compound.
Another notable example involves the use of carbohydrate-based auxiliaries. Klegraf and Kunz demonstrated that N-galactosylated 5,6-dehydropiperidin-2-ones can be deprotonated and then alkylated at the 3-position. znaturforsch.com The bulky, chiral carbohydrate auxiliary directs the incoming electrophile, leading to high diastereoselectivity. znaturforsch.com
Camphorsultams are another class of effective chiral auxiliaries. wikipedia.org N-enoyl-camphorsultams can undergo stereoselective conjugate additions, which can be a key step in the formation of substituted piperidinone rings. wikipedia.org Similarly, chiral auxiliaries like (S)-methylprolinol (SMP) have been used to guide the asymmetric reduction of chiral endocyclic enehydrazides, which are precursors to 6-substituted piperidin-2-ones. sciforum.net
The use of chiral auxiliaries in the synthesis of substituted piperidin-2-ones is summarized in the table below, highlighting the diversity of auxiliaries and their effectiveness in controlling stereochemistry.
| Chiral Auxiliary | Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Oxazolidinone | Alkylation | Benzyl Bromide | High d.r. reported | researchgate.netucl.ac.uk |
| N-Galactosyl | Alkylation | Methyl Iodide | 91:9 d.r. | znaturforsch.com |
| (S)-α-Phenylethylamine | Double aza-Michael | Divinyl Ketones | Up to 89:11 d.r. | acs.org |
| (S)-Methylprolinol | Asymmetric Hydrogenation | Chiral Enehydrazides | High e.e. reported | sciforum.net |
Diastereoselective Transformations
Diastereoselective transformations are crucial for synthesizing complex molecules with multiple stereocenters, such as polysubstituted piperidin-2-ones. These methods rely on the influence of existing stereocenters within the substrate or the use of chiral reagents to control the formation of new stereocenters. nih.gov
A common strategy involves the diastereoselective alkylation of a chiral piperidin-2-one enolate. For example, the enolate of an N-protected piperidin-2-one can be alkylated to introduce a substituent at the C-3 position. The stereochemical outcome is often dependent on the nature of the N-protecting group and the reaction conditions. dp.tech
Furthermore, diastereoselective reductions of unsaturated piperidin-2-one precursors are widely employed. The reduction of a C-C double bond in a tetrasubstituted β-enamino ester containing a chiral auxiliary on the nitrogen atom can simultaneously create two contiguous stereocenters with high diastereoselectivity. clockss.org For instance, the reduction of an N-((S)-phenylethyl)-substituted piperidine β-enamino ester using sodium triacetoxyborohydride (B8407120) can lead to the formation of the corresponding piperidinepropanoate with a high diastereomeric ratio. clockss.org
Multicomponent reactions have also been developed to achieve high diastereoselectivity. A four-component reaction involving pyridinium ylides, aromatic aldehydes, Michael acceptors (like derivatives of cyanoacetic acid), and ammonium (B1175870) acetate (B1210297) has been shown to produce highly substituted piperidin-2-ones with up to four stereocenters as a single diastereomer. researchgate.net The stereochemistry of these products has been confirmed through X-ray diffraction studies. researchgate.net
The following table presents examples of diastereoselective transformations leading to substituted piperidin-2-ones.
Development of Novel and Green Synthetic Protocols
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry". pro-metrics.org This includes the use of aqueous media, organocatalysts, and one-pot reactions to minimize waste and avoid hazardous solvents. uniovi.esresearchgate.net
The synthesis of piperidinone derivatives has benefited from these advancements. For example, organocatalysis has emerged as a powerful tool. umb.edupsu.edu L-proline and its derivatives have been used to catalyze the synthesis of substituted piperidinones. publish.csiro.au One approach involves a one-pot asymmetric Michael/Mannich/Lactamization sequence catalyzed by recyclable fluorous bifunctional cinchona alkaloid–thiourea organocatalysts, affording polysubstituted 2-piperidinones with excellent stereoselectivities (up to >99% ee, >20:1 dr). umb.edu
Syntheses in aqueous media are particularly attractive from a green chemistry perspective. chem-soc.siresearchgate.net While many organic reactions are traditionally carried out in organic solvents, performing them in water can offer significant environmental and economic benefits. The synthesis of spiropiperidines has been successfully achieved in water at room temperature without the need for a catalyst, with the products precipitating out of the reaction mixture for easy isolation. chem-soc.si
Supported ionic liquid phase (SILP) organocatalysts represent another green innovation. A catalyst comprising L-proline and an ionic liquid immobilized on silica (B1680970) has been developed for the synthesis of substituted piperidinones. psu.edupublish.csiro.au This heterogeneous catalyst is stable, recyclable, and allows for simple product isolation by filtration, making the process more eco-friendly. psu.edupublish.csiro.au
| Protocol Type | Catalyst/Medium | Key Features | Yield | Reference |
| Organocatalysis | Cinchona alkaloid–thiourea | One-pot, recyclable catalyst, high stereoselectivity | Not specified | umb.edu |
| Aqueous Synthesis | Water | Catalyst-free, room temperature, simple work-up | Excellent | chem-soc.si |
| Supported Ionic Liquid Phase Catalysis | Silica-L-proline-[EMIM][EtSO₄] | Heterogeneous, recyclable, mild conditions | Good to excellent | psu.edupublish.csiro.au |
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to the reverse of reliable chemical reactions. ias.ac.inscripps.edu
For the this compound scaffold, several key disconnections can be envisioned.
Disconnection 1: C3-Benzyl Bond A primary disconnection is the bond between the C-3 carbon and the benzyl group (Cα-C3 bond). This leads back to a piperidin-2-one enolate (or its equivalent synthon) and a benzyl halide (e.g., benzyl bromide). This approach is common in synthesis and relies on the well-established chemistry of enolate alkylation.
Forward Reaction: Alkylation of a pre-formed piperidin-2-one enolate with a benzyl electrophile.
Disconnection 2: Amide Bond (C2-N1) Another fundamental disconnection is the amide bond within the lactam ring. This corresponds to a ring-closing reaction. This disconnection reveals an open-chain δ-amino acid, specifically 5-amino-4-benzylhexanoic acid or a derivative thereof.
Forward Reaction: Intramolecular cyclization (lactamization) of a suitable δ-amino ester or acid.
Disconnection 3: C5-C6 Bond A disconnection at the C5-C6 bond suggests a Michael addition-type strategy. This would involve a precursor like an α,β-unsaturated ester and a nitrogen-containing nucleophile. For instance, the conjugate addition of an amine to a derivative of 4-benzyl-5-hexenoic acid could be a viable route.
Forward Reaction: Intramolecular aza-Michael addition.
Disconnection 4: Multiple Bonds (e.g., via Beckmann Rearrangement) A more complex retrosynthetic pathway involves disconnecting multiple bonds, suggesting a rearrangement reaction. The Beckmann rearrangement provides a powerful method for converting a cyclic ketone into a lactam. kccollege.ac.in In this case, the target molecule could be traced back to 3-benzylcyclohexanone (B1269811) oxime.
Forward Reaction: Beckmann rearrangement of 3-benzylcyclohexanone oxime.
These retrosynthetic pathways provide a logical framework for designing various synthetic routes to this compound, allowing for flexibility in the choice of starting materials and reaction strategies. kccollege.ac.iningentaconnect.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and 3-Benzylpiperidin-2-one is no exception. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a wealth of information regarding the connectivity, chemical environment, and spatial relationships of the atoms within the molecule can be obtained.
1D and 2D NMR Techniques
A thorough NMR analysis of this compound involves the application of several key experiments:
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, and the various protons of the piperidinone ring. The presence of a chiral center at the C3 position renders the adjacent methylene protons (at C4 and the benzylic position) diastereotopic, meaning they are chemically non-equivalent and can exhibit distinct chemical shifts and couplings. researchgate.net
¹³C NMR (Carbon-13 NMR): This experiment reveals the number of different types of carbon atoms in the molecule. The spectrum of this compound would display characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the piperidine (B6355638) ring and the benzyl group.
COSY (Correlation Spectroscopy): This 2D technique establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing the connectivity of the proton network within the piperidine ring and confirming the attachment of the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for unambiguously assigning the ¹H and ¹³C resonances for each CH, CH₂, and CH₃ group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the benzyl group and the piperidine ring, as well as the position of the carbonyl group.
DOSY (Diffusion-Ordered Spectroscopy): DOSY is a technique that separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all the observed signals belong to a single molecular entity, this compound, by showing they all have the same diffusion coefficient.
A representative, though not experimentally sourced, compilation of expected NMR data for this compound is presented below. Actual experimental values can vary based on the solvent and instrument parameters. rsc.org
| Technique | Description | Expected Observations for this compound |
| ¹H NMR | Provides information on proton environments and connectivity. | Signals for aromatic protons (benzyl group), diastereotopic benzylic methylene protons, and piperidinone ring protons. |
| ¹³C NMR | Reveals the different types of carbon atoms. | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine and benzyl moieties. |
| COSY | Shows proton-proton correlations. | Cross-peaks indicating coupling between adjacent protons in the piperidine ring. |
| HSQC | Correlates protons to their directly attached carbons. | Cross-peaks linking specific proton signals to their corresponding carbon signals. |
| HMBC | Shows long-range proton-carbon correlations. | Correlations between benzylic protons and piperidinone ring carbons, confirming substitution position. |
| DOSY | Separates signals based on molecular diffusion. | All signals should align at the same diffusion coefficient, confirming a single compound. |
Elucidation of Molecular Conformation and Stereochemical Features by NMR
The piperidine ring of this compound can adopt various conformations, with the chair conformation generally being the most stable. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for determining the preferred conformation and the stereochemical arrangement of the substituents.
The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the piperidine ring can provide insight into the dihedral angles between them, which is a key feature of the ring's conformation. For instance, a large coupling constant between two axial protons (typically 10-13 Hz) versus a smaller coupling constant between an axial and an equatorial proton or two equatorial protons (typically 2-5 Hz) can help to assign the relative stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the ion. For this compound, which has a molecular formula of C₁₂H₁₅NO, HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass. uni.lu The monoisotopic mass of this compound is 189.11537 Da. uni.lu
| Ion | Calculated m/z |
| [M+H]⁺ | 190.12265 |
| [M+Na]⁺ | 212.10459 |
Analysis of Fragmentation Pathways
In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. The energetic instability of the molecular ion leads to its breakdown into smaller pieces, with the resulting positive ions being detected. chemguide.co.uk Common fragmentation pathways for a molecule like this compound would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related compounds. libretexts.org
Loss of the benzyl group: The C-C bond between the piperidine ring and the benzyl group can break, leading to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable carbocation.
Fragmentation of the piperidine ring: The piperidine ring can undergo various ring-opening and cleavage reactions, leading to a series of smaller fragment ions. The presence of the lactam functionality will also influence the fragmentation, with potential cleavage adjacent to the carbonyl group.
The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
For this compound, the key functional groups that would give rise to characteristic absorption bands in the IR and Raman spectra include:
N-H stretch: The secondary amide in the piperidin-2-one ring will exhibit a characteristic N-H stretching vibration.
C=O stretch: The carbonyl group of the lactam will show a strong and distinct stretching absorption. The position of this band can provide information about ring strain and hydrogen bonding.
C-H stretches: Aromatic C-H stretching vibrations from the benzyl group will appear at slightly higher wavenumbers than the aliphatic C-H stretching vibrations from the piperidine ring and the methylene bridge.
C=C stretches: The aromatic ring of the benzyl group will have characteristic C=C stretching vibrations.
C-N stretch: The C-N bond within the lactam ring will also have a characteristic stretching frequency.
The presence and positions of these bands provide a spectroscopic fingerprint for this compound, confirming the presence of its key structural features. rsc.orgipb.pt
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| Carbonyl C=O (Lactam) | Stretch | 1650 - 1690 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Amide C-N | Stretch | 1200 - 1350 |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. However, at present, no publicly accessible crystallographic data for this specific compound appears to be available. While numerous studies have been published on the crystal structures of related piperidine derivatives, these compounds possess different substitution patterns and functional groups, which significantly influence their solid-state structures.
For instance, crystallographic analysis of more complex molecules containing the benzylpiperidine moiety has been reported. These studies confirm that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. However, the presence of various substituents can lead to distortions from this ideal geometry.
Although experimental data for this compound is not available, theoretical modeling and data from closely related structures can offer predictive insights. It is anticipated that in the solid state, the piperidine ring of this compound would exist in a chair conformation. The benzyl group at the 3-position would likely occupy an equatorial position to minimize steric hindrance, a common observation in substituted cyclohexanes and piperidines. The amide group within the lactam ring is planar, and its orientation relative to the rest of the ring would be a key feature of the crystal structure.
The intermolecular interactions in the crystalline state would likely be dominated by hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This is a characteristic interaction for secondary amides and lactams, often leading to the formation of well-ordered chains or dimeric structures in the solid state. Additionally, π-π stacking interactions between the phenyl rings of the benzyl substituents could further stabilize the crystal packing.
While these predictions are based on established principles of stereochemistry and intermolecular forces, they remain speculative in the absence of experimental X-ray diffraction data. The precise determination of the solid-state structure of this compound awaits future crystallographic studies.
Computational and Theoretical Investigations of 3 Benzylpiperidin 2 One
Quantum Chemical Studies
Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of 3-benzylpiperidin-2-one. These methods are fundamental in predicting the molecule's behavior in chemical reactions.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
The electronic structure, including the distribution of electron density, can be meticulously mapped. The presence of the carbonyl group (C=O) and the amide group (NH) within the lactam ring, along with the aromatic benzyl (B1604629) substituent, creates a molecule with a varied electronic landscape. DFT calculations for similar structures, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have been used to analyze these electronic features in detail. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. colab.ws
For a molecule like this compound, the HOMO is anticipated to be located primarily on the benzyl ring and the nitrogen atom of the piperidine (B6355638) ring, which are electron-rich regions. Conversely, the LUMO is expected to be centered around the carbonyl group, which is an electron-deficient site. In a related study on a benzyl derivative, the HOMO and LUMO energy gap was found to be narrow, indicating high chemical reactivity and biological activity potential. nih.gov
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Location | Significance |
|---|---|---|
| HOMO | Benzyl ring, Nitrogen atom | Electron-donating regions, susceptible to electrophilic attack. |
| LUMO | Carbonyl group (C=O) | Electron-accepting region, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Predicted to be relatively small | Suggests potential for chemical reactivity. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Bonding
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into charge delocalization and the nature of bonding. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. researchgate.net
Table 2: Predicted NBO Analysis Highlights
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) | Type of Interaction |
|---|---|---|---|
| LP (N) | π* (C=O) | High | Intramolecular charge transfer, amide resonance. |
| σ (C-H) | σ* (C-C) | Moderate | Hyperconjugation, contributing to conformational stability. |
Molecular Electrostatic Potential (MEP) Mapping for Visualization of Chemical Reactivity
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), attractive to nucleophiles. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic interaction or hydrogen bonding. The benzyl group would present a region of negative potential above and below the plane of the aromatic ring. Such maps have been instrumental in understanding the reactivity of related heterocyclic compounds. colab.wsrsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the conformational flexibility and dynamic behavior of a compound. mdpi.com This is particularly important for a molecule like this compound, which has a flexible piperidine ring and a rotatable benzyl group.
MD simulations on related benzylpiperidine derivatives have been used to explore their binding to biological targets. mdpi.com For this compound, simulations could reveal the preferred conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the rotational freedom of the benzyl substituent. Understanding these dynamics is crucial as the three-dimensional shape of a molecule is often key to its biological function. The stability of different conformations and the energy barriers between them can be calculated to provide a comprehensive picture of the molecule's dynamic landscape. mdpi.com
In Silico Pharmacokinetic and Drug-Likeness Predictions
In the early stages of drug discovery, in silico methods are widely used to predict the pharmacokinetic properties and drug-likeness of a compound, helping to identify candidates with a higher probability of success. nih.govnih.gov These predictions are based on the molecular structure and physicochemical properties.
For this compound and its analogs, various parameters can be calculated using online tools and specialized software. These include predictions of oral bioavailability, blood-brain barrier penetration, and adherence to established drug-likeness rules such as Lipinski's Rule of Five. For instance, studies on other piperidine derivatives have successfully used these methods to evaluate their potential as drug candidates. clinmedkaz.orgunisi.it While specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results are excluded here, the general drug-likeness profile can be assessed.
Table 3: Predicted Drug-Likeness and Pharmacokinetic Properties
| Parameter | Predicted Property for this compound Analogs | Relevance |
|---|---|---|
| Lipinski's Rule of Five | Likely to comply (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) | Indicates potential for good oral bioavailability. |
| Polar Surface Area (PSA) | Moderate | Influences membrane permeability and bioavailability. |
| Number of Rotatable Bonds | Moderate | Affects conformational flexibility and binding affinity. |
| Human Oral Absorption | Predicted to be high | Suggests good absorption from the gastrointestinal tract. |
Exploration of 3 Benzylpiperidin 2 One in Structure Activity Relationship Sar Studies and Ligand Design
Scaffold Modification Strategies for Investigating Biological Activity
Structural modifications of the 3-benzylpiperidin-2-one scaffold are systematically undertaken to probe the molecular interactions with biological targets. These strategies typically involve altering the benzyl (B1604629) moiety, the piperidinone ring, and any linker regions in more complex hybrid molecules.
The benzyl group of the this compound scaffold often plays a critical role in binding to target proteins, frequently inserting into a hydrophobic pocket. Altering the substituents on this aromatic ring can significantly impact biological activity by modifying electronic properties, steric bulk, and lipophilicity.
For instance, in a series of cholinesterase inhibitors based on a related N-benzylpiperidine scaffold, the introduction of substituents on the benzyl ring led to varied effects on inhibitory activity. nih.gov A study on 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety revealed that substitutions on the benzyl group were crucial for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.gov Compared to the unsubstituted benzyl compound (15a), introducing a methyl group at the ortho- or meta-position (15b and 15c) resulted in comparable activity, while a para-methyl substitution (15d) led to a decrease in inhibitory potency. nih.gov Similarly, methoxy (B1213986) substitution at the para-position (15e) also reduced the inhibitory activity against cholinesterases. nih.gov
These findings highlight the sensitivity of the target's binding site to the position and nature of substituents on the benzyl ring. Molecular docking studies have shown that the benzyl ring often engages in π-π stacking interactions with aromatic residues, such as Tryptophan (Trp), in the active site of enzymes like AChE. nih.gov
Table 1: Effect of Benzyl Moiety Substitution on Cholinesterase Inhibition Data derived from studies on N-benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives.
| Compound | Substituent on Benzyl Ring | AChE IC50 (µM) | BChE IC50 (µM) |
| 15a | H (unsubstituted) | 0.45 | 0.23 |
| 15b | 2-CH₃ | 0.39 | 0.20 |
| 15c | 3-CH₃ | 0.42 | 0.21 |
| 15d | 4-CH₃ | >10 | 0.89 |
| 15e | 4-OCH₃ | >10 | >10 |
N-Substitutions: The nitrogen atom of the piperidinone ring is a common site for substitution. N-alkylation, particularly N-benzylation, is a prevalent strategy. In many cases, the N-benzyl group itself is crucial for activity, as seen in various N-benzyl piperidine (B6355638) derivatives designed as inhibitors for targets like histone deacetylase (HDAC) and AChE. nih.gov Research on pyridazine (B1198779) analogues as AChE inhibitors demonstrated that isosteric replacements or modifications of the entire benzylpiperidine moiety were detrimental to the activity, underscoring its importance. nih.gov
Ring Size Variations and Fused Systems: Altering the size of the piperidinone ring or fusing it with other ring systems can lead to novel scaffolds with different biological profiles. For example, spiro compounds such as 1-oxa-3,8-diaza-spiro[4.5]decan-2-one derivatives, which incorporate the core piperidine structure, have been investigated as antiviral agents. google.com Furthermore, the piperidinone carbonyl can be used as a synthetic handle to create more complex, fused heterocyclic systems, such as pyrano[3,2-c]pyridines and pyrimidonaphthyridines, which have been evaluated for anticancer and antimicrobial activities. researchgate.net The reduction of the lactam (piperidinone) to the corresponding piperidine is another common modification, often leading to a change in the spectrum of biological activity. nih.gov
In the design of multi-target-directed ligands or molecules with extended binding sites, the this compound scaffold is often used as one of several key fragments connected by a linker. The nature, length, and flexibility of this linker are critical for correctly positioning the pharmacophoric elements within the target's binding pocket(s).
An example can be found in a series of dual σ1/σ2 receptor ligands and cholinesterase inhibitors. nih.gov In these molecules, a 1-benzylpiperidin-4-yl moiety was connected to a polyfunctionalized pyridine (B92270) ring via an alkylamino spacer. The length of this linker was varied to optimize binding affinity. The study included compounds where the spacer consisted of a different number of methylene (B1212753) units (n=0–4), demonstrating that linker length is a key determinant of activity at the target receptors. nih.gov Specifically, a two-carbon linker (ethylamino) was found to be optimal for achieving high affinity for the σ1 receptor. nih.gov
Similarly, in another series of AChE inhibitors, a 2-(1-benzylpiperidin-4-yl)ethylamino group was used to link the core piperidine to a pyridazine ring system. nih.gov This ethyl linker was integral to the molecule's ability to span the active site of the enzyme.
Pharmacophore Modeling and Virtual Screening Applications
Computational techniques such as pharmacophore modeling and virtual screening are indispensable tools in modern drug discovery, enabling the rapid identification and optimization of lead compounds based on the this compound scaffold.
Ligand-based pharmacophore modeling involves analyzing a set of known active molecules to identify the common chemical features essential for their biological activity. csmres.co.uk A pharmacophore model is an abstract representation of these features, including hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific three-dimensional geometry. slideshare.net
For a series of compounds derived from the this compound scaffold, a ligand-based pharmacophore model could be generated from a training set of potent analogues. nih.gov This model would distill the essential structural features, such as the hydrophobic benzyl group, the hydrogen bond acceptor of the lactam carbonyl, and potentially other substituted features, into a 3D query. This query can then be used to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. csmres.co.uknih.gov This approach was successfully used to identify initial hits for cholinesterase inhibitors that contained a benzylpiperidine moiety. nih.gov
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, often from X-ray crystallography, a structure-based pharmacophore model can be developed. nih.gov This method involves identifying the key interaction points within the ligand-binding site of the protein. mdpi.com Features in the model are defined by the complementary characteristics of the protein's active site, such as hydrophobic pockets, hydrogen-bonding residues, and aromatic side chains. nih.gov
In the context of this compound derivatives, if the crystal structure of a target like AChE complexed with a ligand is available, a structure-based pharmacophore can be created. nih.gov For example, docking studies of benzylpiperidine-based inhibitors into the active site of AChE have revealed key interactions: the benzyl group occupies a hydrophobic pocket interacting with Trp86, while other parts of the molecule form hydrogen bonds and π-π stacking interactions with residues like Phe295, Arg296, and Trp286. nih.gov These specific interaction points can be translated into a pharmacophore model that represents the ideal binding pattern. This model is considered highly reliable and can be used for virtual screening to discover new scaffolds that fit the binding site, or to guide the optimization of existing leads. mdpi.commdpi.com
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a fundamental computational tool used to predict the preferred binding orientation and affinity of a ligand when it forms a complex with a target protein. nih.gov This method provides atomic-level insights into the interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For derivatives of benzylpiperidine, docking studies have been crucial in elucidating their binding modes with various enzymes and receptors, thereby guiding rational drug design. nih.govut.ac.ir
In the development of dual-target inhibitors for Alzheimer's disease, molecular docking has been used to study N-benzylpiperidine derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These simulations can predict the binding free energy and identify key amino acid residues involved in the interaction. For example, one potent derivative was predicted to have a lower binding free energy due to its interactions with key residues in both enzymes. nih.gov Similarly, docking studies of N-benzylpiperidine derivatives with AChE have shown that the benzyloxy moiety can occupy the same region as the benzylpiperidine group of the well-known inhibitor donepezil, engaging in crucial π-π stacking with the Trp86 residue. nih.gov
The predictive power of docking is further enhanced when studying a range of analogs. For instance, simulations of various 1-benzylpiperidine (B1218667) derivatives at the AChE active site have revealed specific π-π interactions between the ligand's aromatic rings and residues like Tyr72, Trp286, and Tyr341, which enhance the stability of the ligand-enzyme complex. mdpi.com The table below summarizes key findings from molecular docking studies of benzylpiperidine analogs with different biological targets.
| Ligand Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| N-benzyl-piperidine derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Not specified | Formation of favorable complexes | nih.gov |
| 1-Benzylpiperidine derivatives | Acetylcholinesterase (AChE) | Tyr72, Trp286, Tyr341 | π-π stacking | mdpi.com |
| Coumarin-based N-benzyl pyridinium (B92312) derivatives | Acetylcholinesterase (AChE) | Occupies Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | General binding | ut.ac.ir |
| Phenyl piperidine derivatives | Serotonin Transporter (SERT) | Glu33, Asp395, Arg26 | Essential interactions | nih.gov |
| Phenyl piperidine derivatives | Neurokinin 1 Receptor (NK1R) | Ala30, Lys7, Asp31, Phe5, Tyr82 | Essential interactions | nih.gov |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | Acetylcholinesterase (AChE) | Tyr121 | Hydrogen bonding (carbonyl group) | mui.ac.ir |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that govern activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ingentaconnect.comnih.gov Both 2D and 3D-QSAR approaches have been applied to series of piperidine-based compounds to guide the optimization of lead candidates. ingentaconnect.comnih.gov
2D-QSAR models correlate biological activity with calculated molecular descriptors like lipophilicity (logP), electronic properties, and topological indices. mdpi.com For example, a 2D-QSAR study on 1H-3-indolyl derivatives successfully predicted their antioxidant activity, showing a good correlation between experimental and calculated IC50 values. mdpi.com Another study on 3-(4-benzylpiperidin-1-yl)propylamine congeners used the Hansch analysis to show the importance of lipophilicity and electron-donating substituents for binding affinity to the CCR5 receptor. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D fields surrounding the molecules. These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. In a study of piperidine and piperazine (B1678402) derivatives as AChE inhibitors, a CoMFA model with high statistical significance (r² = 0.947 for the training set) was developed, proving superior to the 2D-QSAR model. ingentaconnect.com Similarly, 3D-QSAR studies on quinazolinone derivatives helped construct a predictive CoMFA model to direct future structural modifications for developing novel antitumor agents. rsc.org
The statistical robustness of a QSAR model is critical and is assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred) for an external test set. A high predictive r² indicates a model's ability to accurately estimate the activity of novel compounds.
| Ligand Series | QSAR Method | Key Findings / Important Descriptors | Statistical Parameters | Reference |
|---|---|---|---|---|
| Piperidine and Piperazine derivatives (AChE inhibitors) | 3D-QSAR (CoMFA) | CoMFA model was more favorable than the 2D-QSAR model. | r² (training set) = 0.947, r² (test set) = 0.816 | ingentaconnect.com |
| 3-(4-Benzylpiperidin-1-yl)propylamine derivatives (CCR5 antagonists) | 2D-QSAR (Hansch) | Lipophilicity and electron-donating substituents are important for binding affinity. | Not specified | nih.gov |
| 3-(4-Benzylpiperidin-1-yl)propylamine derivatives (CCR5 antagonists) | 3D-QSAR (MSA) | Relative negative charge (RNCG) is important; substituents with high RNCG have more binding affinity. | Not specified | acs.org |
| Quinazolinone derivatives (Antitumour agents) | 3D-QSAR (CoMFA) | A good predictive model was constructed to guide future structural modifications. | Not specified | rsc.org |
| 1H-3-Indolyl derivatives (Antioxidants) | 2D-QSAR | Predicted IC50 values showed good correlation with experimental values. | Not specified | mdpi.com |
Mechanistic Insights and Reactivity of 3 Benzylpiperidin 2 One
Detailed Reaction Pathways in Synthetic Transformations
3-Benzylpiperidin-2-one serves as a versatile intermediate in the synthesis of more complex heterocyclic structures. The primary reaction pathways involve modifications of the lactam ring, including reduction, alkylation, and cycloaddition reactions.
Reduction to 3-Benzylpiperidine: A fundamental transformation of this compound is the reduction of the amide carbonyl group to yield the corresponding 3-benzylpiperidine. This conversion is typically achieved using powerful hydride-reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing the lactam to the amine. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another key reagent for this purpose and is known for its ability to selectively reduce amides in the presence of other functional groups like esters. The reaction proceeds via the formation of an amine-borane complex which is then hydrolyzed to afford the final piperidine (B6355638) product.
α-Alkylation: The carbon atom alpha to the carbonyl group (C3) is a key site for functionalization. Deprotonation at this position with a strong base generates a nucleophilic enolate that can react with various electrophiles. This allows for the introduction of additional substituents at the C3 position, creating a quaternary stereocenter. The choice of base and reaction conditions is critical for achieving high yields and controlling stereoselectivity.
Cycloaddition Reactions: The piperidinone core can participate in cycloaddition reactions, although examples often involve derivatives like dehydropiperidinones. For instance, intramolecular [2+2] photocycloaddition of related N-allylcinnamamides can produce bicyclic piperidinone systems. researchgate.net These bicyclic structures can then be further transformed, demonstrating the utility of the piperidinone scaffold in building complex, fused-ring systems. While direct cycloaddition on this compound is less common, its derivatives are valuable in such synthetic strategies. researchgate.netnih.govmdpi.comlibretexts.org
Functional Group Interconversions and Derivatization Strategies
The functional groups within this compound—the secondary amide and the benzyl (B1604629) group—offer multiple handles for derivatization.
N-Functionalization: The nitrogen atom of the lactam can be functionalized through alkylation or arylation. This typically requires deprotonation with a base to form the corresponding amide anion, followed by reaction with an alkyl or aryl halide. Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a powerful method for introducing aryl groups onto the nitrogen atom, significantly expanding the structural diversity of accessible derivatives.
Lactam to Piperidine Conversion: As mentioned previously, the reduction of the lactam carbonyl is a primary functional group interconversion. This transformation is crucial as it converts the planar amide into a flexible, saturated piperidine ring, which is a prevalent motif in pharmaceuticals.
| Reagent | Product | Reaction Type | Reference(s) |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Benzylpiperidine | Lactam Reduction | |
| Borane (BH₃·THF) | 3-Benzylpiperidine | Lactam Reduction | |
| Base (e.g., LDA) + Alkyl Halide | 3-Alkyl-3-benzylpiperidin-2-one | α-Alkylation | |
| Palladium Catalyst + Aryl Halide | 1-Aryl-3-benzylpiperidin-2-one | N-Arylation | |
| H₂, Pd/C | 3-Cyclohexylpiperidin-2-one | Benzyl Group Hydrogenation |
Derivatization of the Benzyl Group: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of substituents at the ortho, meta, and para positions. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂ with a Lewis acid catalyst) can functionalize the aromatic ring, although the directing effects of the alkyl substituent must be considered. Furthermore, the benzyl group can be removed entirely via catalytic hydrogenolysis, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This de-benzylation reaction is a common strategy in protecting group chemistry.
Principles of Stereochemical Control in Reactions Involving the Piperidinone Core
Controlling the stereochemistry is paramount when synthesizing chiral molecules. For this compound, the existing stereocenter at C3 significantly influences the stereochemical outcome of subsequent reactions.
Diastereoselective Reduction: The reduction of the lactam in a substituted piperidinone can be diastereoselective. For instance, in related systems, the reduction of an iminium ion intermediate with sodium triacetoxyborohydride (B8407120) often establishes a cis relationship between substituents at the C2 and C6 positions. nih.gov In contrast, using triethylsilane with trifluoroacetic acid for the reduction of an acyliminium ion intermediate can favor the formation of the trans product. nih.gov The choice of reducing agent and the nature of the transient intermediate (iminium vs. acyliminium ion) are thus critical for directing the stereochemical outcome.
Stereoselective Alkylation: When introducing a new substituent at the C3 position via enolate alkylation, the existing benzyl group directs the approach of the electrophile. The enolate will adopt a preferred conformation to minimize steric hindrance, leading to the facial selectivity of the alkylation. The bulky benzyl group will typically block one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face. Chiral auxiliaries attached to the nitrogen atom are also a common and effective strategy to induce high levels of stereoselectivity in the alkylation of the C3 position.
| Reaction | Key Control Element | Stereochemical Outcome | Reference(s) |
| Iminium Ion Reduction | Reducing Agent (e.g., NaBH(OAc)₃) | Favors cis-isomers | nih.gov |
| Acyliminium Ion Reduction | Reducing Agent (e.g., Et₃SiH/TFA) | Favors trans-isomers | nih.gov |
| α-Alkylation | Steric hindrance from C3-substituent | Diastereoselective addition | usm.edu |
| Asymmetric C-H Arylation | Chiral Ligand / Palladacycle Stability | Enantioselective functionalization | acs.org |
Catalytic Reactions and their Mechanistic Aspects
Catalytic methods offer efficient and selective routes for the functionalization of the piperidinone scaffold. Palladium-catalyzed reactions are particularly prominent in this area.
Palladium-Catalyzed C-H Arylation: A significant advancement in the derivatization of saturated heterocycles is the palladium-catalyzed C-H activation/arylation. For piperidine systems, this allows for the direct introduction of aryl groups at positions that would be difficult to functionalize using traditional methods. For example, using a suitable directing group attached to the piperidine nitrogen, it is possible to selectively arylate the C4 position. acs.org
The mechanism of this reaction involves several key steps:
C-H Activation: The palladium catalyst, coordinated to the directing group, selectively activates a C-H bond on the piperidine ring to form a palladacycle intermediate. Studies have shown that this step can be reversible. acs.org
Oxidative Addition: The palladium(II) center undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(IV) intermediate. This step is often considered stereo-determining. acs.org
Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the active Pd(II) catalyst and completes the catalytic cycle. acs.orgyoutube.com
The stereoselectivity of these reactions is often controlled by the relative stability of the possible palladacycle intermediates. For instance, strain in a trans-palladacycle compared to a cis-palladacycle can lead to high diastereoselectivity in the final product. acs.org
Rhodium-Catalyzed Asymmetric Carbometalation: While not a direct reaction of this compound, a related catalytic strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids. acs.org This reaction produces 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates can then be readily converted to the corresponding 3-substituted piperidines. The catalytic cycle involves the carbometalation of the dihydropyridine (B1217469) by a rhodium-aryl species, followed by protodemetalation to yield the product and regenerate the active rhodium catalyst. acs.org This highlights how catalysis can be used to build the core stereochemically-defined piperidine ring system, which could then be further elaborated.
3 Benzylpiperidin 2 One As a Versatile Synthetic Building Block
Precursor in the Synthesis of Natural Product Analogues (e.g., polyhydroxylated piperidinones as enzyme inhibitors)
The piperidine (B6355638) ring is a common motif in a vast number of natural products, many of which exhibit potent biological activities. Polyhydroxylated piperidines, such as deoxynojirimycin and its analogues, are a prominent class of such compounds, known for their ability to inhibit glycosidase enzymes. These enzymes play crucial roles in various biological processes, and their inhibition has therapeutic potential in the management of diseases like diabetes and viral infections.
While direct synthesis of these complex, highly hydroxylated structures can be challenging, 3-Benzylpiperidin-2-one can serve as a key starting material for the generation of their analogues. The synthesis of N-benzyl deoxynojirimycin derivatives, for instance, highlights the utility of the benzylpiperidine framework. nih.gov Although not starting directly from the 2-one, the established routes to these polyhydroxylated piperidines often involve the manipulation of a pre-existing piperidine ring, a structure readily available from this compound. The benzyl (B1604629) group offers a convenient handle for modifications or can be removed at a later synthetic stage.
The general strategy involves the introduction of multiple hydroxyl groups onto the piperidine ring. This can be achieved through various stereoselective hydroxylation techniques. The lactam functionality within this compound provides a site for ring-opening reactions or reductions to access different substitution patterns and stereochemistries, ultimately leading to a diverse range of polyhydroxylated piperidinone analogues for evaluation as enzyme inhibitors.
Scaffold for Heterocyclic Compound Libraries
The demand for novel therapeutic agents has driven the development of combinatorial chemistry and high-throughput screening, which rely on the rapid generation of large and diverse collections of molecules known as compound libraries. The core structure, or scaffold, upon which these libraries are built is a critical determinant of the chemical space that can be explored. This compound, with its inherent structural features, is an attractive scaffold for the construction of heterocyclic compound libraries. nih.govnih.gov
The piperidinone core provides a three-dimensional framework that can be systematically functionalized at multiple points. The nitrogen atom of the lactam, the benzylic position, and the aromatic ring of the benzyl group all represent points of diversification.
Key Diversification Points of the this compound Scaffold:
| Position | Potential Modifications |
| Lactam Nitrogen | Alkylation, Acylation, Arylation |
| Benzylic Carbon | Functionalization, Oxidation, Substitution |
| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution |
| Lactam Carbonyl | Reduction, Ring-opening reactions |
This table illustrates the potential points for chemical modification on the this compound scaffold for the generation of compound libraries.
By employing various synthetic transformations at these positions in a combinatorial fashion, a vast number of distinct compounds can be generated from this single precursor. For example, a library of substituted 3-(2-indolyl)piperidines has been successfully synthesized using a combinatorial approach, demonstrating the feasibility of utilizing such piperidine-based scaffolds for generating collections of potential drug candidates. nih.gov The resulting libraries of novel heterocyclic compounds can then be screened against a wide range of biological targets to identify new leads for drug discovery.
Role in the Construction of Diverse Bioactive Molecules (as an intermediate)
Beyond its use in generating libraries, this compound serves as a crucial intermediate in the targeted synthesis of specific bioactive molecules. The benzylpiperidine and related piperidone motifs are found in a variety of compounds with significant pharmacological activities, including antagonists for neurokinin and vasopressin receptors, as well as sigma receptor ligands. nih.govnih.govmdpi.comnih.gov
A prominent example is in the synthesis of potent and selective antagonists of the neurokinin-1 (NK1) receptor, such as CP-99,994. nih.govnih.gov This class of compounds has been investigated for the treatment of pain and inflammation. The core structure of CP-99,994 features a 2-phenyl-3-aminopiperidine moiety. The synthesis of such molecules can be envisaged to proceed through a this compound intermediate, where the lactam is a precursor to the 3-amino group and the benzyl group can be transformed or removed as required.
Similarly, the synthesis of various dopamine (B1211576) D2 receptor ligands and other central nervous system (CNS) active agents often incorporates a benzylpiperidine framework. mdpi.com For instance, the synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, a dopamine D2 receptor ligand, utilizes 1-benzyl-4-piperidone as a starting material, a close structural relative of this compound. mdpi.com The strategic placement of the benzyl group in this compound makes it a valuable synthon for accessing a range of such bioactive molecules through well-established synthetic transformations.
Examples of Bioactive Molecules with Benzylpiperidine or Related Scaffolds:
| Compound Class | Biological Target | Therapeutic Potential |
| CP-99,994 Analogues | Neurokinin-1 (NK1) Receptor | Analgesia, Anti-inflammatory |
| Benzylpiperazine Derivatives | Sigma-1 Receptor | Neuropathic Pain |
| Benzylpiperidine Derivatives | Dopamine D2 Receptor | CNS Disorders |
This table provides examples of bioactive molecules whose synthesis can potentially involve intermediates derived from this compound.
The versatility of this compound as a synthetic intermediate underscores its importance in medicinal chemistry for the development of new therapeutic agents.
Emerging Trends and Future Research Directions
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic routes that provide precise control over the stereocenters of 3-benzylpiperidin-2-one and its derivatives is a major focus of current research. The goal is to produce enantiomerically pure compounds, which is crucial for improving therapeutic efficacy and reducing potential off-target effects.
Future efforts are directed towards catalytic asymmetric methods to establish the chiral center at the C3 position. Methodologies such as the addition of glycine (B1666218) enolates to enantiopure sulfinimines have shown success in creating α,β-diamino esters with high diastereoselectivity, a strategy that could be adapted for piperidinone synthesis. nih.gov Similarly, cascade reactions, like the double Michael addition of curcumin (B1669340) derivatives to arylidenemalonates, have demonstrated the ability to create highly substituted cyclohexanones with excellent diastereoselectivity, offering a potential strategy for constructing complex piperidinone cores. beilstein-journals.org
Researchers are also exploring the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of key bond-forming reactions. For instance, the diastereoselective synthesis of related 2,3,6-trisubstituted piperidines has been achieved through methods like kinetic protonation of a nitronate and various imine reduction techniques, which control the relative stereochemistry at different positions on the piperidine (B6355638) ring. nih.gov
Table 1: Selected Strategies for Stereoselective Synthesis Applicable to Piperidine Rings
| Method | Key Transformation | Stereochemical Control | Potential Application for this compound |
| Asymmetric Mannich Reaction | Addition of an enolate to a chiral imine or using a chiral catalyst. | High enantioselectivity and diastereoselectivity. | Introduction of the benzyl (B1604629) group at the C3 position with defined stereochemistry. |
| Catalytic Asymmetric Hydrogenation | Reduction of an unsaturated precursor (e.g., a tetrahydropyridinone) using a chiral metal catalyst. | High enantioselectivity. | Formation of the chiral center at C3 from a flat, achiral starting material. |
| Organocatalysis | Use of small chiral organic molecules to catalyze key cyclization or substitution steps. | High enantioselectivity. | Enantioselective cyclization of δ-amino acids or their derivatives to form the piperidinone ring. |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral group to the substrate to direct a stereoselective reaction. | High diastereoselectivity. | Control of alkylation or other modifications at the C3 position. |
Advanced Computational Design and Optimization of Novel this compound Derivatives
Computational chemistry has become an indispensable tool for accelerating the drug discovery process. For this compound derivatives, these methods are being used to design new molecules with enhanced potency, selectivity, and optimized pharmacokinetic properties.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are central to this effort. Molecular docking studies are frequently employed to predict how novel derivatives will bind to their target proteins. For example, in the design of inhibitors for targets like monoacylglycerol lipase (B570770) (MAGL) or cholinesterases, docking simulations help visualize key interactions, such as π-π stacking and hydrogen bonds, that contribute to binding affinity. nih.govunisi.it These insights allow chemists to rationally design modifications to the this compound scaffold to improve these interactions.
Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the structural features of piperidine derivatives with their biological activity. researchgate.net By building statistically sound models, researchers can predict the activity of virtual compounds before committing resources to their synthesis. Fragment-based QSAR, for instance, has been used to identify potential inhibitors of the p53-HDM2 interaction by analyzing the contributions of different substituents on the piperidine core. researchgate.net
Future work will involve more sophisticated molecular dynamics (MD) simulations to understand the dynamic behavior of the ligand-receptor complex over time, providing a more accurate picture of binding stability and the conformational changes that occur upon binding. researchgate.net
Exploration of New Biological Target Classes and Mechanistic Insights (focused on in vitro and theoretical studies)
While traditionally explored for central nervous system (CNS) applications, the versatile this compound scaffold is being investigated against a widening array of biological targets. In silico and in vitro screening campaigns are revealing new potential therapeutic applications.
Theoretical prediction tools suggest that piperidine derivatives can interact with a broad range of protein classes, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transport proteins. clinmedkaz.org This opens up possibilities for developing treatments for cancer, infectious diseases, and inflammatory disorders.
Recent research on related piperidinone and benzylpiperidine structures has identified several promising target classes:
Oncology: Derivatives have been designed as inhibitors of the p53-HDM2 interaction, a key pathway in cancer. researchgate.net Others have shown potential as inhibitors of tankyrase (TNKS), which is involved in the Wnt signaling pathway. nih.gov
Neurodegenerative Diseases: Beyond traditional cholinesterase inhibition for Alzheimer's disease, novel piperidinone derivatives are being evaluated as inhibitors of β-amyloid aggregation and neuroinflammation. nih.govnih.gov Some derivatives have also shown high affinity for sigma receptors (σ1R and σ2R), which are implicated in neurological disorders and pain. nih.gov
Metabolic and Inflammatory Diseases: Monoacylglycerol lipase (MAGL) has emerged as a significant target, and benzylpiperidine derivatives have been developed as potent and reversible MAGL inhibitors. unisi.it
Mechanistic studies, often guided by molecular docking, are crucial for understanding how these molecules exert their effects. For instance, docking studies on 2-piperidone (B129406) derivatives targeting neuroinflammation have suggested that they may interfere with the homodimerization of myeloid differentiation factor 88 (MyD88), a key protein in inflammatory signaling pathways. nih.gov
Table 2: Emerging Biological Targets for Piperidine-Based Scaffolds
| Target Class | Specific Target Example | Therapeutic Area | Relevant Findings from Piperidine/Piperidinone Derivatives |
| E3 Ligases | HDM2 | Oncology | Piperidine derivatives identified as antagonists of the p53-HDM2 interaction. researchgate.net |
| Hydrolases | Monoacylglycerol Lipase (MAGL) | Neurological Disorders, Inflammation | Benzylpiperidine derivatives developed as potent and reversible MAGL inhibitors. unisi.it |
| Receptors | Sigma Receptors (σ1R/σ2R) | Neurological Disorders, Pain | Benzylpiperidine derivatives show high affinity and selectivity for σ1R. nih.gov |
| Protein Aggregation | β-Amyloid (Aβ) | Alzheimer's Disease | 2-Piperidone derivatives inhibit Aβ(1-42) self-aggregation and reduce neuroinflammation. nih.gov |
| Signaling Proteins | Myeloid Differentiation Factor 88 (MyD88) | Inflammation | Docking studies suggest 2-piperidone derivatives may interfere with MyD88 dimerization. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in medicinal chemistry, moving from iterative, manual design cycles to rapid, data-driven discovery. For the this compound class, AI/ML is poised to revolutionize both the design of novel derivatives and the planning of their synthesis.
In compound design, generative AI models can explore vast chemical space to propose novel molecules with desired properties. These models can be trained on large datasets of known active compounds to learn the complex relationships between chemical structure and biological function, then generate new derivatives of this compound that are optimized for a specific target.
The continuous feedback loop, where new experimental data from synthesized compounds is used to retrain and improve the AI/ML models, will be a hallmark of future research, leading to increasingly accurate predictions and a more efficient path from concept to candidate compound.
Q & A
Q. What are the common synthetic routes for 3-Benzylpiperidin-2-one, and what methodological considerations are critical?
- Answer: A widely used method involves N-acylation of a precursor amine (e.g., 3-amino-4-methylpyridine) followed by quaternization with benzyl halides. Subsequent reduction with sodium borohydride in methanol/water and acid hydrolysis yields the final product . Key variables include solvent polarity (e.g., methanol vs. acetonitrile), reaction temperature (typically 0–25°C), and stoichiometric control of benzyl halide to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer: Safety Data Sheets (SDS) emphasize the use of PPE (gloves, lab coats, goggles) due to potential skin/eye irritation . First aid measures include:
- Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
- Inhalation/ingestion: Seek immediate medical attention and provide SDS to physicians .
- Note: Toxicological data are limited, so researchers should assume high hazard potential .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Answer:
- NMR spectroscopy: and NMR confirm substituent positions and stereochemistry (e.g., benzyl group at C3) .
- X-ray crystallography: Resolves absolute configuration, as demonstrated for analogs like (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one .
- Mass spectrometry: Validates molecular weight (e.g., 203.28 g/mol for 1-Benzyl-2-methylpiperidin-3-one) .
Advanced Research Questions
Q. How can synthesis yields of this compound be optimized, and what experimental variables are most influential?
- Answer: Yield optimization requires:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance quaternization efficiency compared to methanol .
- Catalyst use: Lewis acids (e.g., ZnCl) may accelerate acylation but require careful pH control to avoid decomposition .
- Temperature gradients: Stepwise heating (e.g., 0°C → room temperature) minimizes byproduct formation during reduction .
- Data-driven approach: Compare yields across 5–10 reaction trials with controlled variables, using ANOVA to identify statistically significant factors.
Q. How can researchers resolve contradictions in biological activity data among structurally similar piperidine derivatives?
- Answer: Discrepancies often arise from substituent positioning (e.g., methyl at C2 vs. C3). Strategies include:
- Comparative assays: Test this compound alongside analogs (e.g., 1-Benzyl-4-methylpiperidin-3-one) under identical conditions to isolate structural effects .
- Computational modeling: Use PubChem-derived InChI keys and SMILES strings to predict binding affinities via molecular docking (e.g., with AutoDock Vina) .
- Dose-response studies: Establish EC values for cytotoxicity or receptor modulation to quantify potency differences .
Q. What experimental designs are appropriate for assessing the compound’s toxicity, given limited toxicological data?
- Answer: Prioritize tiered testing:
- In vitro: MTT assays on HepG2 cells to evaluate acute cytotoxicity (IC determination) .
- In vivo: Zebrafish embryo models (OECD TG 236) assess developmental toxicity at 1–100 µM concentrations .
- Mechanistic studies: RNA-seq or metabolomics to identify pathways affected by chronic exposure .
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Answer:
- DFT calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites susceptible to electrophilic attack (e.g., carbonyl group at C2) .
- Reactivity descriptors: Compute Fukui indices to identify nucleophilic (C3 benzyl position) vs. electrophilic (C2 carbonyl) regions .
- Solvent effects: COSMO-RS simulations evaluate solvent polarity’s impact on reaction kinetics .
Q. How does stereochemistry influence the biological activity of this compound analogs?
- Answer:
- Enantiomer synthesis: Resolve racemic mixtures using chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) .
- Activity testing: Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., GPCRs) to identify stereospecific effects .
- Structural analysis: Correlate crystal structures (e.g., (3R,4R)-configured analogs) with activity data to define pharmacophores .
Methodological Notes
- Data tables for comparative studies should include columns for substituent position, yield (%), IC, and computational reactivity indices.
- Contradictions in SDS: While most SDS recommend similar first aid measures, discrepancies in hazard classification (e.g., H302 vs. unclassified) highlight the need for institution-specific risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
